molecular formula C4HCl3N2 B1215204 3,4,6-Trichloropyridazine CAS No. 6082-66-2

3,4,6-Trichloropyridazine

Cat. No.: B1215204
CAS No.: 6082-66-2
M. Wt: 183.42 g/mol
InChI Key: LJDQXQOPXOLCHL-UHFFFAOYSA-N
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Description

3,4,6-Trichloropyridazine is a chlorinated derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. The molecular formula of this compound is C4HCl3N2, and it has a molecular weight of 183.42 g/mol . This compound is known for its significant reactivity due to the presence of three chlorine atoms, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,6-Trichloropyridazine can be synthesized through several methods. One common method involves the chlorination of pyridazine derivatives. For instance, the chlorination of 3,6-dichloropyridazine with chlorine gas in the presence of a catalyst can yield this compound . Another method involves the reaction of maleic anhydride with hydrazine to form pyridazine, followed by chlorination .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes typically use chlorine gas and suitable catalysts to ensure high yields and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

3,4,6-Trichloropyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Methoxypyridazines: Formed through methoxylation reactions.

    Pyridazine Oxides: Formed through oxidation reactions.

Mechanism of Action

The mechanism of action of 3,4,6-Trichloropyridazine involves its reactivity due to the presence of chlorine atoms. These chlorine atoms can be substituted by various nucleophiles, leading to the formation of different derivatives. The compound can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other chlorinated pyridazines. Its ability to undergo various substitution reactions makes it a versatile intermediate in chemical synthesis .

Properties

IUPAC Name

3,4,6-trichloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl3N2/c5-2-1-3(6)8-9-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDQXQOPXOLCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209663
Record name 3,4,6-Trichloropyridazine
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Molecular Weight

183.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6082-66-2
Record name 3,4,6-Trichloropyridazine
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Record name 6082-66-2
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Record name 6082-66-2
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Record name 3,4,6-Trichloropyridazine
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Record name 3,4,6-Trichloropyridazine
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Synthesis routes and methods I

Procedure details

44 g 3,6-dichloropyridazine and 22 g aluminium trichloride are heated to 140° C. At this temperature 10.6 l chlorine are piped into the reaction mixture over 4 hours. After cooling the product is extracted with toluene, washed with a 10% sodium chloride solution and distilled (bp=127-129° C.). 44.1 g of product are obtained.
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22 g
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10.6 L
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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